molecular formula C9H19NO3 B14134987 Methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-17-0

Methyl [2-(diethylamino)ethoxy]acetate

Cat. No.: B14134987
CAS No.: 89207-17-0
M. Wt: 189.25 g/mol
InChI Key: IYVNZSNJHZEQOY-UHFFFAOYSA-N
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Description

Methyl [2-(diethylamino)ethoxy]acetate is an organic compound with the molecular formula C9H19NO3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its unique structure, which includes a diethylamino group and an ethoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [2-(diethylamino)ethoxy]acetate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [2-(diethylamino)ethoxy]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s reactivity and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2-(dimethylamino)ethoxy]acetate
  • Ethyl [2-(diethylamino)ethoxy]acetate
  • Methyl [2-(diethylamino)propoxy]acetate

Uniqueness

Methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for diverse applications .

Properties

CAS No.

89207-17-0

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

methyl 2-[2-(diethylamino)ethoxy]acetate

InChI

InChI=1S/C9H19NO3/c1-4-10(5-2)6-7-13-8-9(11)12-3/h4-8H2,1-3H3

InChI Key

IYVNZSNJHZEQOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC(=O)OC

Origin of Product

United States

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